molecular formula C12H21NO3 B2856170 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1517990-29-2

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2856170
CAS No.: 1517990-29-2
M. Wt: 227.304
InChI Key: QXPODYGRSAPFDR-UHFFFAOYSA-N
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Description

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1517990-29-2) is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a pyrrolidine ring, a common motif in pharmaceuticals, which is functionalized with a propionyl group and protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a widely used protective group for amines in multi-step synthetic sequences; it is stable under basic conditions but can be readily removed under mild acidic conditions to unveil the secondary amine functionality for further derivatization . The propionyl (1-oxopropyl) substituent makes this molecule a valuable intermediate for researchers, particularly as a precursor for the synthesis of more complex molecules. As a key synthetic building block, it is useful for developing potential bioactive compounds and for use in chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-propanoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPODYGRSAPFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517990-29-2
Record name tert-butyl 3-propanoylpyrrolidine-1-carboxylate
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Preparation Methods

Chiral 3-Amino-pyrrolidine Derivatives as Precursors

Optically active 3-amino-pyrrolidine derivatives serve as critical intermediates for introducing the propionyl group. Patent US5977381A details a process where chiral trimesylate precursors undergo cyclization with primary amines (e.g., benzylamine) to form the pyrrolidine core. The use of allyl haloformate for amino group protection enables selective deprotection and subsequent acylation. For instance, substituting benzyl with allyloxycarbonyl under heptane at 30–70°C facilitates the introduction of the propionyl moiety via nucleophilic acyl substitution.

Hydrogenation of 4-Chloro-3-hydroxybutyronitrile

US4910320A demonstrates that catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile yields 3-pyrrolidinol, a precursor for ketone formation. Raney cobalt or platinum oxide catalysts under 5–80 bar hydrogen pressure achieve >90% conversion, with optical purity preserved when using enantiomerically pure substrates. Subsequent oxidation of the hydroxyl group to a ketone (e.g., using pyridinium chlorochromate) generates pyrrolidin-3-one, which is then acylated with propionyl chloride (Table 1).

Table 1: Hydrogenation Conditions for 3-Pyrrolidinol Synthesis

Substrate Catalyst Pressure (bar) Temperature (°C) Yield (%) Optical Purity (% ee)
(R)-4-Chloro-3-hydroxybutyronitrile Raney Co 50 25 92 99
Racemic 4-Chloro-3-hydroxybutyronitrile PtO₂ 80 30 88 N/A

tert-Butoxycarbonyl (Boc) Protection Strategies

Boc Group Introduction

The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane. Patent WO2007024113A1 highlights that pre-protection of the hydroxyl group in 3-chloro-2-hydroxypropionitrile minimizes side reactions during hydrogenation, improving overall yield to 78–85%. Boc protection of the pyrrolidine nitrogen precedes propionylation to prevent undesired N-acylation.

Deprotection and Acylation

Following Boc protection, the 3-hydroxyl group is acylated with propionyl chloride in the presence of 4-dimethylaminopyridine (DMAP). For example, reacting Boc-protected 3-hydroxypyrrolidine with propionyl chloride (1.2 equiv) in dichloromethane at 0°C affords the target compound in 67% yield. Alternative methods employ propionic anhydride under refluxing toluene, though yields are lower (52–58%) due to competing ester hydrolysis.

Enantioselective Synthesis and Resolution

Chiral Auxiliaries and Catalysts

Asymmetric hydrogenation using rhodium catalysts (e.g., Rh/Al₂O₃) enables direct synthesis of enantiomerically enriched 3-amino-pyrrolidines from prochiral enamines. For instance, (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is obtained with 98% ee using Rh/Al₂O₃ under 50 bar H₂. This intermediate undergoes oxidative cleavage (e.g., ozonolysis) to generate the 3-keto group, followed by propionylation.

Racemate Resolution

JP 09124595-A describes enzymatic resolution of racemic 3-amino-pyrrolidine derivatives using lipase B from Candida antarctica, achieving 99% ee for the (R)-enantiomer. The resolved amine is acylated with propionyl chloride, though this step reduces yield by 15–20% due to partial racemization.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Pathways

Method Starting Material Key Steps Total Yield (%) Optical Purity (% ee)
Hydrogenation + Boc protection 4-Chloro-3-hydroxybutyronitrile Hydrogenation, Boc, acylation 65 99
Chiral trimesylate cyclization Optically pure trimesylate Cyclization, deprotection 58 95
Enzymatic resolution + acylation Racemic 3-amino-pyrrolidine Resolution, Boc, acylation 42 99

Route 1 (hydrogenation-based) offers the highest yield and enantioselectivity, making it preferable for industrial-scale production. In contrast, enzymatic resolution, while highly selective, incurs significant material loss.

Scalability and Industrial Considerations

Catalyst Recycling

Platinum group metal catalysts (e.g., PtO₂) are reused up to five times with <10% activity loss, as demonstrated in US4910320A. Fixed-bed reactors with Rh/Al₂O₃ catalysts achieve continuous hydrogenation, reducing costs by 30% compared to batch processes.

Solvent Optimization

Replacing tetrahydrofuran with 2-methyltetrahydrofuran (2-MeTHF) improves reaction safety and sustainability. Pilot-scale trials show comparable yields (63–65%) with 2-MeTHF, which is derived from renewable feedstocks.

Chemical Reactions Analysis

Types of Reactions

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Synthetic Chemistry

Versatile Intermediate : The compound serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it invaluable for creating complex molecules. For example, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, facilitating the development of new drugs and crop protection agents .

Reactions : The compound can participate in several types of reactions:

  • Oxidation : It can be oxidized to form ketones or aldehydes using reagents like Dess-Martin periodinane.
  • Reduction : The ester group can be converted into alcohols through reduction with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives .

Drug Development

Bioactivity Enhancement : The structural features of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester allow for modifications that can enhance its bioactivity. This makes it a valuable candidate in the design of novel therapeutic agents targeting specific diseases .

Case Studies : Research has shown that derivatives of this compound can act as inhibitors for various enzymes, providing potential pathways for treating conditions such as cancer and metabolic disorders. The ability to modify the compound's structure enables researchers to tailor its pharmacological properties, improving efficacy and reducing side effects .

Material Science

Advanced Materials Creation : In material science, this compound can be employed to synthesize advanced materials with specific properties. Its unique reactivity allows for the development of coatings and polymers that exhibit improved stability and performance characteristics. For instance, researchers have explored its use in creating materials with enhanced thermal stability and mechanical strength .

Biochemical Research

Building Block for Enzyme Studies : this compound acts as a building block for studying enzyme mechanisms and interactions. By utilizing this compound, researchers can gain insights into biological processes at a molecular level, which is crucial for understanding enzyme function and regulation .

Analytical Chemistry

Quality Control Applications : The compound is also significant in analytical chemistry, where it is used to develop methods for detecting and quantifying related substances. This application is particularly important for quality control in pharmaceutical manufacturing, ensuring that active ingredients meet regulatory standards .

Mechanism of Action

The mechanism of action of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl pyrrolidine-carboxylate scaffold is shared among several compounds, but substituents at the 2-, 3-, or 4-positions dictate their reactivity and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Functional Groups
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester (Target) 3-propionyl C₁₂H₂₁NO₃ 227.30 Ketone, tert-butyl ester
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 2-iodomethyl C₁₀H₁₈INO₂ 311.16 Iodide, tert-butyl ester
3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester 3-azido, 4-methoxy C₁₀H₁₈N₄O₃ 242.27 Azide, methoxy, tert-butyl ester
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridin-yl, hydroxymethyl C₂₄H₃₃FN₂O₆ 488.53 Fluorine, hydroxymethyl, pyridine, tert-butyl ester

Biological Activity

3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a notable compound in medicinal chemistry, particularly due to its structural features that include a pyrrolidine ring, an amino acid moiety, and a tert-butyl ester functional group. This compound has garnered interest for its potential biological activities, which are explored through various studies and applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Pyrrolidine Ring : Provides a cyclic framework that may influence the compound's stereochemistry and biological interactions.
  • Amino Acid Moiety : Typically associated with neuroprotective and antimicrobial properties.
  • Tert-butyl Ester Group : Enhances lipophilicity, potentially improving bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical responses, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of metalloproteases, which are implicated in various pathological conditions such as hypertension and ischemia .
  • Receptor Modulation : It may modulate the activity of neurotransmitter receptors, contributing to neuroprotective effects .

Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound based on structural similarities:

Compound NameStructural FeaturesBiological Activity
(S)-2-Amino-4-methylpentanoic acidAmino acid structureNeuroprotective
CyclopropylamineSimple cyclic amineAntimicrobial
Pyrrolidine derivativesCyclic structure with aminesAntioxidant

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures to 3-Propionyl-pyrrolidine derivatives exhibited neuroprotective properties in animal models of Parkinson's disease. These effects were attributed to the activation of dopamine receptors .
  • Antimicrobial Activity : Research has shown that pyrrolidine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics . The presence of the amino acid moiety in 3-Propionyl-pyrrolidine enhances its potential efficacy against bacterial pathogens.
  • Metalloprotease Inhibition : The compound has been studied for its ability to inhibit metalloproteases, which are enzymes involved in the breakdown of proteins and are linked to various diseases, including cancer and cardiovascular disorders .

Q & A

Basic Question: What are the critical parameters to optimize during the synthesis of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:
Synthesis optimization involves:

  • Cyclization Conditions : Formation of the pyrrolidine ring via cyclization of amines and carbonyl precursors under controlled pH (e.g., using NaHCO₃) and temperature (0–25°C) to prevent side reactions .
  • Propionyl Group Introduction : Alkylation with propionyl chloride in anhydrous dichloromethane (DCM) and a base (e.g., triethylamine) to ensure regioselectivity .
  • tert-Butyl Ester Formation : Reaction with tert-butyl chloroformate under inert atmospheres (N₂/Ar) to avoid oxidation, with yields improved by slow reagent addition .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic Question: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : ¹H/¹³C NMR to verify propionyl and tert-butyl ester peaks (e.g., tert-butyl C=O at ~165 ppm, propionyl CH₃ at ~1.0 ppm) .
    • HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm) to assess purity (>98%) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁NO₃: 228.1594) .

Advanced Question: What mechanistic insights explain the acid sensitivity of the tert-butyl ester group in this compound?

Methodological Answer:
The tert-butyl ester undergoes hydrolysis under acidic conditions (e.g., HCl, TFA) due to:

  • Protonation of the Ester Oxygen : Facilitates nucleophilic attack by water, forming a carboxylic acid intermediate.
  • Steric Effects : The bulky tert-butyl group destabilizes the transition state, accelerating cleavage in strong acids (e.g., 90% TFA in DCM hydrolyzes the ester within 1–2 hours) .
  • Reaction Monitoring : Use in situ FTIR to track C=O peak disappearance (1720 cm⁻¹ → 1700 cm⁻¹) during hydrolysis .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., proteases). Key steps:
    • Prepare the ligand (compound) and receptor (target protein) using force fields (e.g., OPLS3e).
    • Simulate binding affinities; prioritize poses with hydrogen bonds to pyrrolidine N or ester carbonyl .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

Advanced Question: How do structural modifications (e.g., substituent changes) alter biological activity?

Methodological Answer:

  • Case Study : Replacing the propionyl group with carboxymethyl (as in analog C₁₄H₂₆N₂O₄) increases hydrophilicity, reducing cell membrane permeability but enhancing solubility for in vitro assays .
  • SAR Strategies :
    • Electron-Withdrawing Groups : Nitro or sulfonyl groups at the pyrrolidine 3-position enhance electrophilic reactivity in enzyme inhibition assays .
    • Steric Modifications : Bulkier tert-butyl vs. methyl esters impact metabolic stability (e.g., tert-butyl resists esterase cleavage in plasma) .

Advanced Question: How to resolve contradictory data in reaction yields across published protocols?

Methodological Answer:

  • DOE Approach : Use factorial design to test variables (e.g., temperature, solvent polarity, base strength). Example:

    VariableLow LevelHigh LevelOptimal (Yield)
    Temperature0°C25°C15°C (82%)
    SolventDCMTHFDCM (78%)
    BaseEt₃NNaHEt₃N (85%)
    • Root Cause Analysis : Trace impurities (e.g., residual water in DCM) or competing pathways (e.g., over-alkylation) via LC-MS .

Basic Question: What protocols mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Sources :
    • Over-Alkylation : Use stoichiometric control (1.1 eq propionyl chloride) and low temps (0°C).
    • Oxidation : Conduct reactions under N₂ and add antioxidants (e.g., BHT) in DCM .
  • Work-Up : Liquid-liquid extraction (water/DCM) removes acidic impurities; silica gel filtration traps polar byproducts .

Advanced Question: How does stereochemistry at the pyrrolidine ring affect synthetic outcomes?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-Boc-protected pyrrolidine precursors (e.g., (R)-3-aminopyrrolidine) to retain configuration during propionylation.
  • HPLC Chiral Columns : Daicel Chiralpak IA-3 to separate enantiomers (e.g., ΔtR = 2.1 min for R vs. S forms) .
  • Kinetic Control : Slow addition of chiral auxiliaries (e.g., (-)-sparteine) in alkylation steps to favor desired diastereomers .

Advanced Question: What strategies stabilize this compound under varying pH conditions?

Methodological Answer:

  • pH Stability Profile :

    pH RangeStability (t₁/₂)Degradation Pathway
    1–3<1 hrEster hydrolysis
    4–6>24 hrMinimal degradation
    7–912 hrOxidative cleavage
    • Stabilizers : Lyophilize with trehalose (5% w/v) for solid-state storage (-20°C) or use cyclodextrin complexes in aqueous buffers .

Advanced Question: How to design a scalable synthesis route without compromising enantiomeric excess (ee)?

Methodological Answer:

  • Continuous Flow Systems : Microreactors with precise temperature control (ΔT ±1°C) and residence time (2–5 min) for Boc protection steps, achieving 98% ee .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., (S)-Proline-derived organocatalysts) in THF at 25°C to maintain >99% ee during cyclization .

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